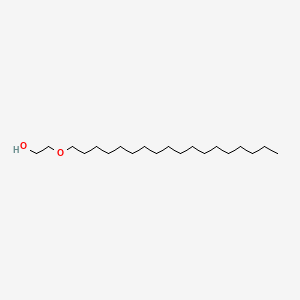
2-(十八烷氧基)乙醇
描述
Synthesis Analysis
The synthesis of related compounds often involves complex reactions where precursors like alcohols and acids are transformed through catalytic processes or by employing specific reaction conditions to achieve the desired chemical structure. For example, the efficient oxidation of alcohols to carbonyl compounds can be catalyzed by combining N-hydroxyphthalimide with a Co species, indicating a potential pathway for modifying or synthesizing similar compounds (Iwahama et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Octadecyloxy)ethanol has been studied using various analytical techniques. For instance, atomic force microscopy has been used to characterize films of octadecylamine molecules on mica, prepared from ethanol solutions. These studies reveal the molecular arrangements and interactions critical for understanding the compound's behavior at interfaces (Benitez et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the versatility and reactivity of the functional groups present. For example, the hydrosilylation of allyl alcohol with specific reagents leads to the formation of compounds that could serve as precursors to hybrid nanocomposites, illustrating the chemical reactivity of alcohols in creating complex structures (Zhang and Laine, 2000).
Physical Properties Analysis
The physical properties of compounds like 2-(Octadecyloxy)ethanol can be inferred from studies on similar substances. For instance, the liquid-liquid equilibria data for systems containing related compounds reveal insights into solubility, phase behavior, and critical solution temperatures, which are essential for understanding the physical behavior of 2-(Octadecyloxy)ethanol in various solvents (Martínez et al., 2000).
Chemical Properties Analysis
The chemical properties of 2-(Octadecyloxy)ethanol can be partly understood through the study of its reactions and interactions with other chemicals. Research on similar compounds shows how specific functional groups react under various conditions, offering insights into reactivity, stability, and potential chemical modifications that 2-(Octadecyloxy)ethanol might undergo (Liu et al., 2020).
科学研究应用
微量元素的预富集:
- 该化合物被用作辅助剂,用于预富集水样中微量铜(II)离子的十八烷基硅柱。这种应用在环境监测和污染控制方面具有重要意义(Fathi & Yaftian, 2009)。
定量气味分析:
- 包括辛烷基修饰纳米颗粒在内的辛烷基修饰纳米颗粒已经用于纳米机械传感结合机器学习进行定量气味分析。这是感官技术和材料科学领域的重要进展(Shiba et al., 2018)。
CO2响应性溶液:
- 一项研究报告称,十八烷基硫酸钠和2-(二甲氨基)乙醇的溶液在CO2存在下形成粘弹性蠕虫状胶束。这一发现在智能材料和CO2响应技术的发展中尤为重要(Su, Cunningham, & Jessop, 2013)。
用于溶质萃取的液膜:
- 探讨了包含2-(十八烷氧基)乙醇衍生物的乳化液膜用于从水溶液中萃取酚醇类物质,这对废水处理和有价值化合物的回收具有重要意义(Reis et al., 2006)。
汽油-乙醇混合物和燃烧性能:
- 该化合物已在汽油-乙醇混合物的背景下进行研究,特别是在增强这种混合物的反应性和抵消乙醇对汽油的影响方面。这在汽车工程和可再生能源领域具有重要意义(Alemahdi & Tunér, 2020)。
提高燃料电池中乙醇电氧化的性能:
- 使用十八烷基三甲基铵盐制备2D PdAg合金纳米树枝,用于燃料电池中乙醇电氧化的研究显示了十八烷基相关化合物在提高能量转换设备性能方面的潜在应用(Huang et al., 2018)。
经皮吸收研究:
- 虽然与2-(十八烷氧基)乙醇无直接关联,但关于含乙醇消毒剂的经皮吸收研究提供了关于乙醇及相关化合物的皮肤吸收特性的见解,这在制药和化妆品应用中至关重要(Kirschner et al., 2007)。
使用乙醇进行水蒸气铁过程产生氢:
- 使用乙醇进行水蒸气铁过程产生氢的研究展示了乙醇及其衍生物在可持续能源生产中的潜力(Hormilleja et al., 2014)。
安全和危害
- Toxicity : Limited information is available on acute toxicity, but it is generally considered low.
- Skin and Eye Irritation : May cause mild irritation upon contact.
- Environmental Impact : Biodegradability varies; some ethoxylated compounds may persist in the environment.
未来方向
Research on 2-(Octadecyloxy)ethanol should focus on:
- Biodegradability : Assessing its environmental impact and potential degradation pathways.
- Applications : Exploring novel applications beyond surfactancy.
- Health Effects : Investigating any long-term health risks associated with exposure.
属性
IUPAC Name |
2-octadecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDSZQHPUZUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9005-00-9 | |
| Record name | Polyethylene glycol monostearyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60858842 | |
| Record name | 2-(Octadecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octadecyloxy)ethanol | |
CAS RN |
2136-72-3 | |
| Record name | 2-(Octadecyloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Octadecyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octadecyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(octadecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)
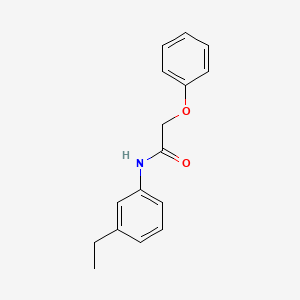

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
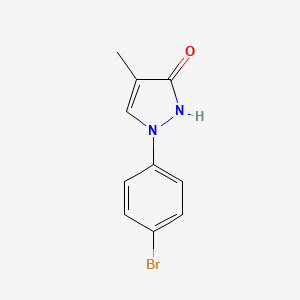
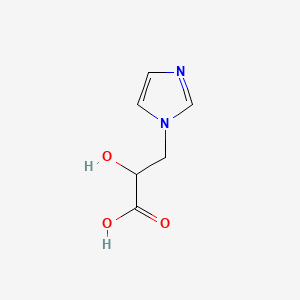


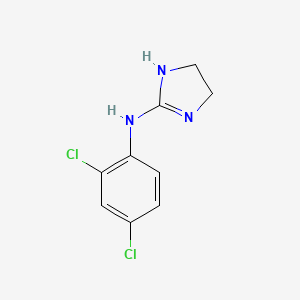
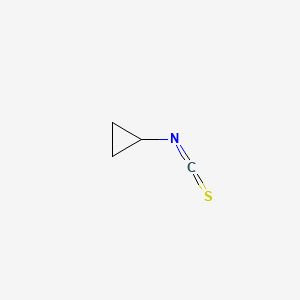
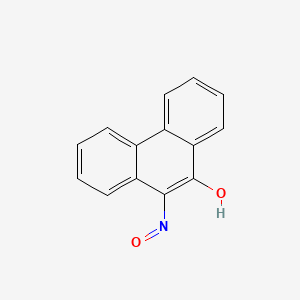
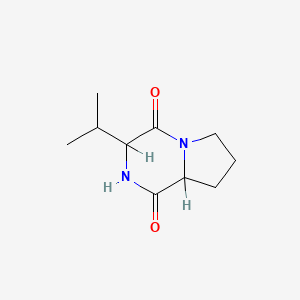
![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)